molecular formula C17H16N4OS B12566167 3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

Cat. No.: B12566167
M. Wt: 324.4 g/mol
InChI Key: DWDDRLHHNBPTQA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable thiadiazine precursor under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is usually carried out in ethanol, and the product is obtained after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine exerts its effects involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like carbonic anhydrase or cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall pharmacological profile. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

InChI

InChI=1S/C17H16N4OS/c1-22-15-10-6-5-9-14(15)16-18-19-17-21(16)11-20(12-23-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

DWDDRLHHNBPTQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2CN(CS3)C4=CC=CC=C4

Origin of Product

United States

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